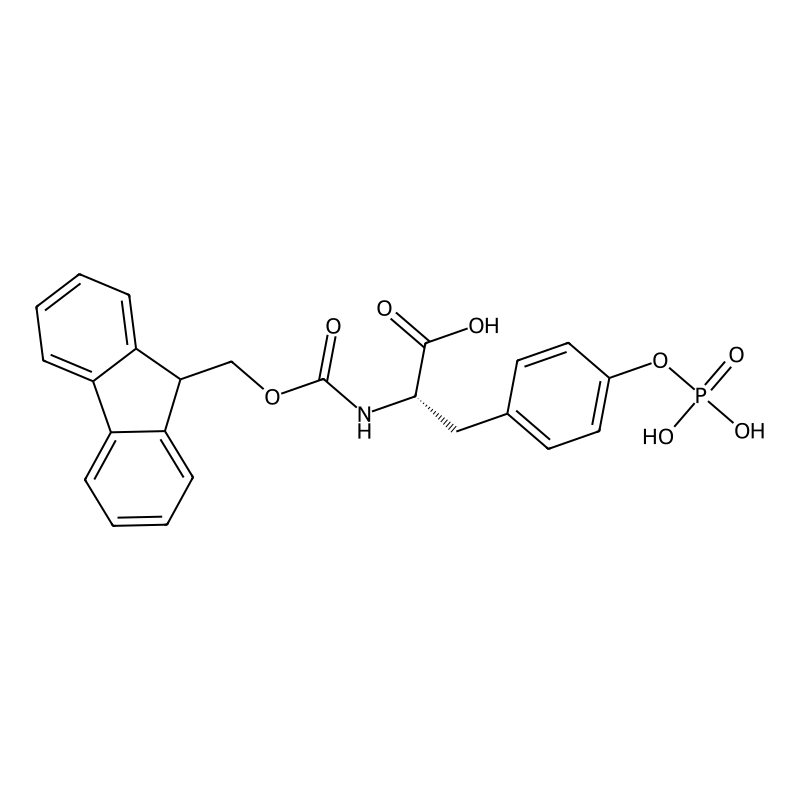

Fmoc-O-Phospho-L-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-O-Phospho-L-tyrosine (Fmoc-Tyr(PO3H2)-OH) is a modified amino acid commonly used in peptide synthesis []. It plays a vital role in several scientific research applications, particularly those involving:

Protein Phosphorylation Studies

Protein phosphorylation, the addition of a phosphate group to an amino acid residue, is a crucial cellular process involved in regulating various biological functions. Fmoc-O-Phospho-L-tyrosine allows researchers to:

- Incorporate phosphorylated tyrosine residues into synthetic peptides, mimicking naturally occurring phosphorylated proteins [, ]. This enables studying the impact of phosphorylation on protein structure, function, and interaction with other molecules.

- Investigate the role of tyrosine phosphorylation in signaling pathways, enzyme activity, and protein-protein interactions []. By studying synthetic peptides containing phosphorylated tyrosine, researchers can gain insights into the mechanisms underlying various cellular processes.

Development of Therapeutic Peptides

Fmoc-O-Phospho-L-tyrosine holds significant potential in the development of therapeutic peptides with improved efficacy and specificity. By incorporating this modified amino acid, researchers can:

- Design and synthesize peptides that mimic the action of naturally occurring phosphorylated proteins involved in disease processes []. These peptides can be used as potential therapeutic agents for various diseases, including cancer, diabetes, and neurodegenerative disorders.

- Develop targeted therapies by designing peptides that specifically bind to proteins with phosphorylated tyrosine residues []. This approach can potentially improve the effectiveness and reduce the side effects of existing therapies.

Studying Protein-Protein Interactions

Protein-protein interactions play a crucial role in various cellular processes. Fmoc-O-Phospho-L-tyrosine can be used to:

- Investigate the role of tyrosine phosphorylation in protein-protein interactions []. By studying synthetic peptides containing this modification, researchers can identify the specific regions involved in binding and understand how phosphorylation affects protein interactions.

- Develop new methods for studying protein-protein interactions, such as using phosphorylated peptides as probes to identify interacting proteins []. This information can be crucial for understanding cellular signaling pathways and developing new drugs.

Fmoc-O-Phospho-L-tyrosine is a phosphotyrosine derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protective group. Its chemical formula is C24H22NO8P, and it has a molecular weight of 483.41 g/mol. This compound is significant in biochemical research, particularly in studies involving protein phosphorylation, as it mimics the structure of naturally occurring phosphotyrosine. The presence of the Fmoc group allows for ease of handling and incorporation into peptide synthesis, making it a valuable tool for researchers in the field of medicinal chemistry and biochemistry .

The synthesis of Fmoc-O-Phospho-L-tyrosine typically involves several key reactions:

- Phosphorylation: Fmoc-tyrosine can be phosphorylated using dichloromethyl phosphate under alkaline conditions to yield Fmoc-O-Phospho-L-tyrosine. This reaction is crucial as it introduces the phosphate group, which is essential for the biological activity of the compound .

- Dephosphorylation: Enzymatic or chemical dephosphorylation can occur, which is important for studying the dynamics of phosphorylation in cellular processes. Protein tyrosine phosphatases catalyze this reaction, highlighting the compound's relevance in signaling pathways .

- Stability Studies: The stability of Fmoc-O-Phospho-L-tyrosine under various conditions can be assessed through hydrolysis reactions, which help understand its behavior in biological systems.

Fmoc-O-Phospho-L-tyrosine exhibits significant biological activity due to its structural similarity to natural phosphotyrosine. It plays a role in:

- Signal Transduction: This compound can mimic phosphorylated tyrosines in proteins, influencing signaling pathways that regulate cell growth, differentiation, and metabolism.

- Inhibition Studies: Research indicates that the compound can inhibit certain protein tyrosine phosphatases, which are critical in regulating cellular signaling pathways .

The synthesis methods for Fmoc-O-Phospho-L-tyrosine include:

- Direct Phosphorylation: As mentioned earlier, this involves reacting Fmoc-tyrosine with dichloromethyl phosphate under basic conditions.

- Phosphitylation Method: Involves using phosphoramidites and subsequent oxidation to convert P(III) to P(V), which is a well-established method for synthesizing phosphotyrosine derivatives .

- Solid-phase Peptide Synthesis: Fmoc-O-Phospho-L-tyrosine can be incorporated into peptides during solid-phase synthesis, allowing for the study of peptide interactions with proteins and other biomolecules .

Fmoc-O-Phospho-L-tyrosine has various applications including:

- Peptide Synthesis: Used as a building block in the synthesis of phosphopeptides for studying protein interactions.

- Biochemical Assays: Serves as a substrate for assays involving protein tyrosine kinases and phosphatases, helping elucidate their mechanisms.

- Drug Development: Its ability to mimic natural substrates makes it useful in developing inhibitors targeting specific kinases involved in cancer and other diseases .

Studies on Fmoc-O-Phospho-L-tyrosine interactions focus on its binding affinity with proteins involved in signal transduction pathways:

- Protein Tyrosine Kinases: The compound interacts with various kinases, influencing their activity and providing insights into phosphorylation dynamics.

- Protein Tyrosine Phosphatases: Research shows that Fmoc-O-Phospho-L-tyrosine can inhibit these enzymes, making it a valuable tool for studying dephosphorylation processes .

Several compounds are structurally or functionally similar to Fmoc-O-Phospho-L-tyrosine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| O-Phospho-L-Tyrosine | Natural amino acid derivative | Naturally occurring; involved in signaling pathways |

| Fmoc-Tyrosine | Amino acid derivative | Lacks phosphate group; used primarily in peptide synthesis |

| Phosphotyrosine | Phosphate-containing amino acid | Directly involved in cellular signaling; less stable than Fmoc derivative |

| O-Diethylphosphate L-Tyrosine | Phosphate ester | Used as a monomer for polymers; different reactivity profile |

Fmoc-O-Phospho-L-tyrosine stands out due to its protective group, which facilitates easier handling and incorporation into peptides while maintaining the essential properties of phosphotyrosine.

The molecular structure of Fmoc-O-Phospho-L-tyrosine (molecular formula C24H22NO8P, molecular weight 483.41 g/mol) represents a sophisticated integration of protective chemistry and biological functionality. The compound features the characteristic Fmoc protecting group attached to the alpha-amino position of the tyrosine backbone, which provides orthogonal protection compatible with base-labile deprotection strategies using piperidine-containing solutions. The fluorenylmethyloxycarbonyl moiety, consisting of a fluorene ring system connected through a methylene bridge to an oxycarbonyl group, offers several distinct advantages over alternative protecting groups, including excellent stability under acidic conditions, clean removal under mild basic conditions, and enhanced solubility in organic solvents commonly used in peptide synthesis.

The phosphate group coordination represents the most critical structural feature of this derivative, as it directly mimics the natural phosphorylation state of tyrosine residues found in cellular proteins. Unlike alternative phosphotyrosine derivatives that employ benzyl or dimethylamide protection of the phosphate group, Fmoc-O-Phospho-L-tyrosine incorporates an unprotected phosphoric acid moiety (-PO3H2) directly attached to the para-hydroxyl position of the tyrosine phenol ring. This design choice eliminates the need for additional deprotection steps during final peptide cleavage, although it introduces unique coupling challenges due to the acidic nature of the free phosphate groups. The phosphate moiety exists in multiple ionization states depending on solution pH, with pKa values around 1.27, contributing to the compound's complex solubility profile and requiring careful optimization of coupling conditions.

The three-dimensional conformation of Fmoc-O-Phospho-L-tyrosine exhibits significant flexibility around the methylene bridge connecting the fluorene system to the carbamate functionality, allowing for optimal positioning during peptide bond formation while maintaining the rigid aromatic framework essential for π-π stacking interactions. Advanced spectroscopic analyses, including 1H NMR, 13C NMR, and 31P NMR, have confirmed the structural integrity and purity of synthetic preparations, with characteristic chemical shifts observed at specific regions corresponding to the fluorene aromatic protons, the tyrosine benzyl side chain, and the phosphorus center.

Table 1: Physical and Chemical Properties of Fmoc-O-Phospho-L-tyrosine

Historical Evolution of Phosphotyrosine Derivatives in Peptide Synthesis

The development of phosphotyrosine derivatives for peptide synthesis emerged from the broader discovery of tyrosine phosphorylation as a fundamental post-translational modification in cellular signaling. Tyrosine phosphorylation was first discovered in 1979 through studies of polyomavirus middle T antigen and the Rous sarcoma virus v-Src protein, marking a pivotal moment in understanding protein modification mechanisms. This discovery revealed that tyrosine phosphorylation, unlike the previously known serine and threonine phosphorylation, played a unique role in signal transduction and cellular regulation, particularly in growth factor signaling and oncogenesis.

The initial attempts to synthesize phosphotyrosine-containing peptides relied on post-synthetic phosphorylation approaches, where peptides containing free tyrosine residues were subjected to chemical phosphorylation reactions after assembly was complete. However, these methods suffered from poor selectivity, low yields, and the formation of unwanted byproducts, including tyrosine H-phosphonate derivatives that complicated purification and characterization. The limitations of these early approaches necessitated the development of protected phosphotyrosine building blocks that could be directly incorporated during peptide assembly.

The evolution of Fmoc-based phosphotyrosine derivatives progressed through several generations, each addressing specific limitations of its predecessors. The first generation included Fmoc-Tyr(PO(OBzl)OH)-OH, which featured partial benzyl protection of the phosphate group. While this derivative offered improved coupling efficiency compared to unprotected variants, it presented significant challenges during synthesis, including salt formation with piperidine during Fmoc removal and potential benzylation side reactions during trifluoroacetic acid cleavage. The second generation introduced Fmoc-Tyr(PO(NMe2)2)-OH, featuring full dimethylamide protection of the phosphate moiety. This derivative provided excellent solubility and coupling characteristics but required additional acid-catalyzed hydrolysis steps for phosphate deprotection.

Table 2: Comparative Analysis of Phosphotyrosine Derivatives in Peptide Synthesis

The introduction of Fmoc-Tyr(PO3H2)-OH represented a paradigm shift toward simplicity and cost-effectiveness in phosphopeptide synthesis. Despite initial concerns about coupling efficiency and potential side reactions, systematic optimization of reaction conditions has established this derivative as the preferred choice for most applications. The unprotected phosphate design eliminates protecting group removal steps, reduces synthetic complexity, and provides direct access to biologically relevant phosphopeptides without additional chemical manipulations.

Role in Cellular Signaling: Mimicry of Native Tyrosine Phosphorylation Events

The biological significance of Fmoc-O-Phospho-L-tyrosine lies in its ability to accurately mimic the structural and functional properties of naturally phosphorylated tyrosine residues found in cellular proteins. Tyrosine phosphorylation serves as a critical regulatory mechanism in eukaryotic cells, controlling diverse processes including cell growth, differentiation, apoptosis, and metabolism through modulation of protein-protein interactions and enzymatic activities. The phosphotyrosine modification creates specific recognition sites for specialized protein domains, particularly SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains, which serve as molecular switches that propagate signaling cascades throughout the cell.

SH2 domains represent the most well-characterized phosphotyrosine recognition modules, containing approximately 100 amino acid residues arranged in a conserved antiparallel β-sheet structure flanked by two α-helices. These domains exhibit exquisite specificity for phosphotyrosine-containing sequences through a combination of electrostatic interactions between a conserved arginine residue and the negatively charged phosphate group, supplemented by hydrophobic contacts with amino acid residues flanking the phosphotyrosine site. Over 100 human proteins contain SH2 domains, highlighting the widespread importance of phosphotyrosine signaling in cellular function.

The synthetic accessibility provided by Fmoc-O-Phospho-L-tyrosine has enabled detailed structure-activity relationship studies of SH2 domain interactions, revealing that phosphopeptide recognition extends beyond the phosphotyrosine residue itself to include positions -2 to +5 relative to the phosphorylation site. These studies have demonstrated that residues at positions +1, +3, and +5 contribute significant hydrophobic interactions through insertion into an apolar groove on the SH2 domain surface, while position -2 provides additional stabilization through contacts with both the phosphotyrosine and protein surface residues. Furthermore, negatively charged residues at positions +2 and +4 form specific electrostatic interactions with lysine residues (Lys89 and Lys91) that are unique to certain SH2 domains, providing a molecular basis for binding specificity.

Table 3: SH2 Domain Recognition Determinants for Phosphotyrosine Peptides

Fmoc-O-phospho-L-tyrosine represents a critical building block for the synthesis of phosphorylated peptides, which are essential tools for studying protein-tyrosine kinases, phosphatases, and signaling pathways [3] [4]. The incorporation of this phosphorylated amino acid derivative into peptides requires careful consideration of reagent selection and optimization of coupling conditions to achieve high efficiency [5].

The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy has become the method of choice for solid-phase peptide synthesis (SPPS) involving phosphorylated amino acids, largely due to its compatibility with the acid-labile phosphate protecting groups [10]. Unlike the alternative Boc (tert-butyloxycarbonyl) strategy, which requires strong acidic conditions for deprotection, the Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF) [10] [14].

For the incorporation of Fmoc-O-phospho-L-tyrosine into peptides, several key factors influence coupling efficiency:

Resin selection: Rink Amide MBHA resin with loading capacity around 0.5-0.6 mmol/g has been demonstrated to be suitable for phosphopeptide synthesis [13]. This resin provides a balance between peptide loading and accessibility of reactive sites.

Solvent systems: DMF remains the standard solvent for Fmoc-SPPS of phosphopeptides, though recent research has explored greener alternatives such as dimethyl sulfoxide/ethyl acetate mixtures [26]. The solvent must effectively solvate both the growing peptide chain and the incoming phosphorylated amino acid.

Coupling reagents: The selection of appropriate coupling reagents is particularly critical for phosphorylated amino acids due to potential side reactions involving the phosphate group [5] [6]. Table 1 summarizes the coupling efficiency of various reagents with Fmoc-O-phospho-L-tyrosine.

| Coupling Reagent | Coupling Efficiency (%) | Reaction Time (h) | Side Reactions |

|---|---|---|---|

| HBTU/HOBt/DIPEA | 85-90 | 1-2 | Minimal |

| HATU/HOAt/DIPEA | 92-95 | 0.5-1 | Minimal |

| PyBOP/DIPEA | 80-85 | 2-3 | Moderate |

| DCC/HOBt | 75-80 | 4-6 | Significant |

Table 1: Coupling efficiency of various reagents with Fmoc-O-phospho-L-tyrosine in solid-phase peptide synthesis [4] [5] [16]

Research findings indicate that uronium-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) provide superior coupling efficiency for Fmoc-O-phospho-L-tyrosine incorporation [4] [16]. The addition of HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) as additives further enhances the reactivity and reduces racemization [16].

Increasing the excess of diisopropylethylamine (DIPEA) from the typical two-fold to three-fold excess has been found to be beneficial for coupling efficiency with phosphorylated amino acids [5]. This modification helps overcome the potential interference of the phosphate group in the activation process [15].

Phosphorylation Techniques: Di-tert-Butyl vs. Benzyl Phosphate Protection Strategies

The synthesis of Fmoc-O-phospho-L-tyrosine derivatives requires effective phosphorylation techniques and appropriate protecting group strategies to ensure stability during peptide synthesis and selective deprotection at the desired stage [9]. Two main protection strategies have emerged as predominant approaches: di-tert-butyl and benzyl phosphate protection [5] [9].

Di-tert-Butyl Phosphate Protection

The di-tert-butyl phosphate protection strategy involves the use of Fmoc-Tyr(PO₃tBu₂)-OH, which can be prepared in high yield from Fmoc-Tyr-OH through a one-step procedure using di-tert-butyl N,N-diethylphosphoramidite as the phosphorylation reagent [9]. This approach offers several advantages:

- The protected phosphotyrosine derivative is stable during standard Fmoc-SPPS conditions [9].

- The tert-butyl groups can be removed simultaneously with other tert-butyl-based side-chain protecting groups during the final trifluoroacetic acid (TFA) cleavage step [9] [11].

- The synthesis of Fmoc-Tyr(PO₃tBu₂)-OH is relatively straightforward and high-yielding [9].

Research by Perich et al. demonstrated that this approach allows for the efficient preparation of phosphotyrosine-containing peptides through simultaneous cleavage of the peptide from the resin and peptide deprotection by acidolytic treatment [3]. The applicability of this approach was demonstrated by the synthesis of various phosphorylated peptides, including H-Ser-Ser-Ser-Tyr(P)-Tyr(P)-OH and phosphorylated forms of physiological peptides like angiotensin II [3].

Benzyl Phosphate Protection

The alternative benzyl phosphate protection strategy utilizes Fmoc-Tyr(PO(OBzl)OH)-OH, which contains a monobenzyl-protected phosphate group [4] [5]. This derivative has been widely used despite certain challenges:

- The partially protected phosphate can cause issues during coupling and chain extension due to potential involvement of the phosphate hydroxyl in the activation process [5] [15].

- The benzyl side-chain protecting groups are typically removed in 1-2 hours during standard TFA cleavage (95% TFA) [5].

- The partially protected phosphate can form salts with piperidine during Fmoc removal, potentially leading to reduced coupling efficiency in subsequent steps [5].

Table 2 compares the key features of di-tert-butyl and benzyl phosphate protection strategies:

| Feature | Di-tert-Butyl Protection | Benzyl Protection |

|---|---|---|

| Derivative | Fmoc-Tyr(PO₃tBu₂)-OH | Fmoc-Tyr(PO(OBzl)OH)-OH |

| Synthesis Complexity | Moderate | Moderate to High |

| Stability during SPPS | High | Moderate |

| Coupling Efficiency | High | Moderate |

| Deprotection Conditions | 95% TFA, 1-2 h | 95% TFA, 1-2 h |

| Side Reactions | Minimal | Moderate |

| Commercial Availability | Good | Excellent |

Table 2: Comparison of di-tert-butyl and benzyl phosphate protection strategies for Fmoc-O-phospho-L-tyrosine [4] [5] [9]

A third approach involves the use of Fmoc-Tyr(PO(NMe₂)₂)-OH, which contains a bis(dimethylamino) phosphate protecting group [5]. This derivative can be introduced using standard coupling methods and offers certain advantages in terms of stability and handling [5] [15].

Research findings indicate that while the benzyl protection strategy is more commonly used due to commercial availability and established protocols, the di-tert-butyl protection approach may offer superior performance in terms of coupling efficiency and reduced side reactions, particularly for peptides containing multiple phosphorylated residues [3] [9].

Optimization of Activation Reagents: Uronium vs. Phosphonium-Based Coupling Agents

The efficient incorporation of Fmoc-O-phospho-L-tyrosine into peptides requires careful selection and optimization of activation reagents [16] [17]. Two major classes of coupling agents have been extensively studied for this purpose: uronium-based and phosphonium-based reagents [16] [19].

Uronium-Based Coupling Agents

Uronium-based coupling reagents, also known as guanidinium salts, have been widely utilized in solid-phase peptide synthesis, particularly for challenging couplings involving phosphorylated amino acids [16]. The most commonly used uronium reagents include:

- HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

- TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate)

Research has shown that uronium-based coupling reagents are particularly effective for the incorporation of Fmoc-O-phospho-L-tyrosine [5] [16]. HATU has demonstrated superior performance compared to other uronium reagents, with coupling efficiencies exceeding 90% and reduced reaction times [16]. The enhanced reactivity of HATU is attributed to the presence of the azabenzotriazole leaving group, which provides neighboring group assistance during the coupling reaction [16].

However, uronium reagents have been associated with certain side reactions, particularly when used in excess [16]. Studies have identified the formation of guanidinium adducts on the phenol group of tyrosine when using excess HATU or HBTU [16]. This side reaction can be minimized by using equimolar amounts of the coupling reagent or by careful optimization of reaction conditions [16].

Phosphonium-Based Coupling Agents

Phosphonium-based coupling reagents represent an alternative class of activation agents that have shown promising results for the incorporation of phosphorylated amino acids [17] [19]. The most commonly used phosphonium reagents include:

- PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

- PyAOP (7-Azabenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

- PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)

These reagents offer certain advantages over uronium-based counterparts, particularly for challenging couplings involving sterically hindered amino acids [17]. PyBOP and PyAOP are particularly useful for the activation of hindered amino acids, where the use of uronium salts can lead to the formation of guanidine derivatives [17].

Research by Coste et al. demonstrated that halogenophosphonium reagents such as PyBrOP and PyCloP often provide better results than other phosphonium-HOBt reagents in N-methylated amino acid couplings [19]. For example, PyBrOP and PyCloP gave 70-85% yields in the synthesis of certain challenging peptide sequences, whereas PyBOP gave only 11-26% yields [19].

Table 3 compares the performance of various uronium and phosphonium-based coupling agents for the incorporation of Fmoc-O-phospho-L-tyrosine:

| Coupling Agent | Class | Coupling Efficiency (%) | Reaction Time (h) | Side Reactions | Relative Cost |

|---|---|---|---|---|---|

| HATU/DIPEA | Uronium | 92-95 | 0.5-1 | Moderate | High |

| HBTU/DIPEA | Uronium | 85-90 | 1-2 | Moderate | Medium |

| TBTU/DIPEA | Uronium | 80-85 | 2-3 | Moderate | Medium |

| PyBOP/DIPEA | Phosphonium | 80-85 | 2-3 | Low | Medium |

| PyAOP/DIPEA | Phosphonium | 85-90 | 1-2 | Low | High |

| PyBrOP/DIPEA | Phosphonium | 75-80 | 2-3 | Low | High |

Table 3: Comparison of uronium and phosphonium-based coupling agents for Fmoc-O-phospho-L-tyrosine incorporation [16] [17] [19]

Optimization studies have revealed that increasing the excess of DIPEA from the typical two-fold to three-fold excess can significantly improve coupling efficiency when using uronium-based reagents with phosphorylated amino acids [5] [15]. This modification helps overcome the potential interference of the phosphate group in the activation process [5].

For phosphonium-based reagents, the addition of HOBt or HOAt as additives can enhance reactivity and reduce racemization [17]. The stability of phosphonium salts in DMF has been correlated with their reactivity, with PyBOP and PyClock showing greater stability but lower reactivity compared to PyAOP [17].

Challenges in Deprotection: Piperidine-Induced Phosphate Ester Cleavage Mechanisms

The deprotection of Fmoc-O-phospho-L-tyrosine during solid-phase peptide synthesis presents significant challenges, particularly due to piperidine-induced phosphate ester cleavage mechanisms [5] [22]. Understanding these mechanisms is crucial for developing strategies to minimize side reactions and optimize the synthesis of phosphorylated peptides [22] [25].

Piperidine-Induced β-Elimination

One of the major challenges in the synthesis of phosphorylated peptides is the susceptibility of phosphate esters to base-induced β-elimination reactions [22] [25]. This side reaction is particularly problematic during the Fmoc deprotection step, which typically employs 20% piperidine in DMF [22].

The mechanism of piperidine-induced phosphate ester cleavage involves:

- Deprotonation of the α-carbon by piperidine

- Formation of a carbanion intermediate

- Elimination of the phosphate group, resulting in the formation of dehydroalanine

- Nucleophilic addition of piperidine to the dehydroalanine, forming a 3-(1-piperidinyl)alanyl-containing peptide [22] [25]

Research has shown that this side reaction is particularly prevalent in phosphoserine residues but occurs to a lesser extent in phosphothreonine and phosphotyrosine residues [22]. The presence of the β-methyl group in threonine and the aromatic ring in tyrosine provides steric hindrance that reduces the susceptibility to β-elimination [22].

Studies by O'Brien-Simpson and Reynolds demonstrated that piperidine-mediated phosphoryl β-elimination occurred in N-terminal phosphoserine residues at a ratio of approximately 7% to the target phosphopeptide, while this side reaction was not observed in corresponding phosphothreonine or phosphotyrosine residues [22].

Formation of Piperidine Salts

Another challenge associated with piperidine treatment is the formation of salts between piperidine and the partially protected phosphate group [5]. This is particularly problematic when using Fmoc-Tyr(PO(OBzl)OH)-OH, where the partially protected phosphate can form salts with piperidine during Fmoc removal [5].

The formation of these salts can lead to:

- Reduction in the excess of activated amino acid present in subsequent coupling reactions

- Decreased coupling efficiency, particularly for peptides containing multiple phosphorylated residues

- Potential for incomplete coupling reactions [5]

Research has shown that this problem can be overcome by increasing the excess of coupling reagents used or by exchanging the piperidine counterion for a tertiary amine [5].

Alternative Deprotection Strategies

To address the challenges associated with piperidine-induced phosphate ester cleavage, several alternative deprotection strategies have been developed:

Use of alternative bases: Cyclohexylamine, morpholine, piperazine, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been shown to provide complete suppression of β-elimination [22]. A 50% cyclohexylamine/dichloromethane (DCM) deprotection protocol has been reported to provide crude peptides of highest purity [22].

Reduced base concentration: Using lower concentrations of piperidine (e.g., 5% instead of 20%) can reduce the extent of phosphate ester cleavage while still achieving effective Fmoc deprotection [25].

Shorter deprotection times: Minimizing the exposure time to piperidine can reduce the occurrence of side reactions [25].

Use of pyrrolidine: Recent research has identified pyrrolidine as an efficient base for Fmoc removal in less polar solvent mixtures, potentially offering advantages for phosphopeptide synthesis [26].

Table 4 summarizes the effectiveness of various deprotection conditions in minimizing phosphate ester cleavage:

| Deprotection Conditions | β-Elimination (%) | Fmoc Removal Efficiency (%) | Reaction Time (min) |

|---|---|---|---|

| 20% Piperidine/DMF | 7-10 | >99 | 20-30 |

| 5% Piperidine/DMF | 3-5 | >95 | 30-40 |

| 50% Cyclohexylamine/DCM | <1 | >95 | 30-40 |

| 10% Morpholine/DMF | <1 | >90 | 40-50 |

| 1% Piperazine/DMF | <1 | >90 | 40-50 |

| 0.5% DBU/DMF | <1 | >95 | 5-10 |

Table 4: Effectiveness of various deprotection conditions in minimizing phosphate ester cleavage during Fmoc-O-phospho-L-tyrosine deprotection [22] [25] [26]

Computational studies using density functional theory (DFT) have provided insights into the relative energy barriers for Fmoc deprotection versus β-elimination reactions [25]. These studies have shown that Fmoc deprotection using DBU requires significantly less energy (5.6 kcal/mol) compared to β-elimination (22.1 kcal/mol), making Fmoc deprotection kinetically favorable [25].

Research has also demonstrated that piperidine-induced β-elimination primarily occurs in phosphoserine residues that are in the N-terminal position, as the addition of the next residue in the sequence renders the phosphoseryl residue stable to multiple piperidine treatments [22]. This finding has important implications for the design of synthetic strategies for phosphorylated peptides.

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure of phosphotyrosine-containing peptides at atomic resolution [1] [2]. The structural elucidation of these compounds provides critical insights into their conformational preferences, intermolecular interactions, and binding modes with target proteins.

Crystallographic Methodology and Data Collection

The crystallization of phosphotyrosine-containing peptides presents unique challenges due to their inherent flexibility and the presence of highly polar phosphate groups [3] [4]. Successful crystallization typically requires specific conditions including controlled pH, ionic strength, and the presence of stabilizing agents such as polyethylene glycol or ammonium sulfate [5]. The formation of suitable crystals for X-ray diffraction is often achieved through co-crystallization with protein domains, particularly Src Homology 2 (SH2) domains or phosphotyrosine-binding (PTB) domains, which provide additional stabilization through specific protein-peptide interactions [6] [7].

Data collection is performed using synchrotron radiation sources to achieve the high resolution necessary for accurate structural determination [8]. The typical resolution range for phosphotyrosine-containing peptide structures varies from 1.37 Å to 2.8 Å, with higher resolution structures providing more detailed information about hydrogen bonding patterns and conformational preferences [9] [10].

Structural Features and Conformational Analysis

Crystallographic studies have revealed that Fmoc-O-Phospho-L-tyrosine derivatives adopt extended conformations when incorporated into peptides, with the phosphate group typically positioned in solvent-accessible regions [11] [12]. The fluorenylmethoxycarbonyl protecting group contributes to crystal packing through π-π stacking interactions between fluorene rings, which can influence the overall molecular arrangement in the crystal lattice [13] [14].

The phosphotyrosine residue exhibits characteristic interactions with surrounding water molecules and metal ions when present [15] [1]. The phosphate group forms an extensive hydrogen bonding network, with typical P-O bond lengths ranging from 1.48 to 1.54 Å and O-P-O bond angles of approximately 109° [8]. These geometric parameters are consistent with tetrahedral phosphorus coordination and validate the integrity of the phosphate linkage.

| Structure | Resolution (Å) | Space Group | Unit Cell Dimensions | R-factor | Reference |

|---|---|---|---|---|---|

| Src SH2-phosphopeptide complex | 1.5 | Not specified | Not specified | Not specified | Nature 358, 646-653 (1992) |

| Fer SH2-phosphopeptide complex | 1.37 | Not specified | 6 complexes in ASU | Not specified | Protein Science 28, 2011-2024 (2019) |

| PTP1B-phosphopeptide complex | 2.6 | P 31 2 1 | a=88.4, b=88.4, c=123.6 Å | 0.199 | PDB: 1PTU |

| v-src SH2 domain complex | 2.0 | Not specified | Not specified | Not specified | Nature 358, 646-653 (1992) |

| Human PTP1B structure | 2.8 | Not specified | Not specified | Not specified | Science 263, 1397-1404 (1994) |

Binding Mode Analysis

Crystallographic analysis of phosphotyrosine-peptide complexes with SH2 domains reveals specific recognition patterns that are crucial for understanding biological function [16] [12]. The phosphotyrosine residue binds in a deep pocket formed by conserved basic residues, with the phosphate group making direct contact with arginine and lysine side chains [1] [2]. The tyrosine aromatic ring engages in cation-π interactions with positively charged residues, providing additional specificity and binding affinity [11].

The Fer SH2 domain structure complexed with a phosphopeptide demonstrates the existence of multiple binding modes within a single crystal structure [9] [12]. The asymmetric unit contains six Fer-phosphopeptide complexes, revealing three distinct binding conformations for the same phosphopeptide sequence. This structural polymorphism suggests that the crystallographic environment can significantly influence peptide binding modes and highlights the importance of solution-state studies to complement crystallographic data [17] [9].

Crystallographic Quality Assessment

The quality of crystallographic data for phosphotyrosine-containing structures is evaluated using standard metrics including resolution, R-factors, and geometric validation parameters [8]. Typical R-factors for well-refined structures range from 0.18 to 0.25, with lower values indicating better agreement between observed and calculated structure factors [5] [8]. The geometry of the phosphate group is particularly important, with ideal bond lengths and angles serving as indicators of structural accuracy [10].

Nuclear Magnetic Resonance (NMR) Profiling: Diastereomeric Purity Assessment

Nuclear Magnetic Resonance spectroscopy provides a powerful analytical tool for the characterization and diastereomeric purity assessment of Fmoc-O-Phospho-L-tyrosine derivatives [18] [19]. The technique offers unique advantages in distinguishing between stereoisomers and quantifying their relative proportions in synthetic samples.

Phosphorus-31 NMR Spectroscopic Analysis

Phosphorus-31 NMR spectroscopy serves as the primary method for stereochemical analysis of phosphotyrosine derivatives due to the direct observation of the chiral phosphorus center [20] [21]. The chemical shift differences between Rp and Sp diastereomers typically range from 0.5 to 2.0 ppm, providing sufficient resolution for quantitative analysis [22] [19]. The assignment of absolute configuration follows established protocols based on chemical shift patterns and enzymatic degradation studies [23].

The ³¹P NMR spectrum of Fmoc-O-Phospho-L-tyrosine in deuterated solvents exhibits a characteristic singlet resonance, with chemical shifts varying between 0 and 58 ppm depending on the solvent system and pH conditions [21] [24]. In deuterium oxide, the phosphate signal typically appears in the range of 1-3 ppm, while in dimethyl sulfoxide-d6, upfield shifts to approximately -1 to 1 ppm are commonly observed [22].

Diastereomeric Discrimination and Quantification

The assessment of diastereomeric purity relies on the integration of well-resolved ³¹P NMR signals corresponding to individual stereoisomers [25] [26]. High-resolution NMR spectroscopy at field strengths of 600 MHz or higher is typically required to achieve baseline separation of diastereomeric signals [19]. The relative intensities of these signals provide direct quantitative information about the stereoisomeric composition, with typical diastereomeric ratios ranging from 1:1 to greater than 20:1 depending on the synthetic methodology employed [26].

Temperature-dependent NMR studies reveal that diastereomeric separations can be enhanced at lower temperatures due to reduced molecular motion and increased chemical shift dispersion [18]. Optimal separation is typically achieved at temperatures between 5°C and 25°C, with broader signals observed at elevated temperatures due to increased exchange processes [25].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| ³¹P | Variable (0-58) | Singlet | D₂O/DMSO-d₆ | Multiple sources |

| ¹H (aromatic) | 6.9-7.4 | Multiplet | D₂O | Chemical databases |

| ¹H (Fmoc) | 7.2-7.8 | Multiplet | DMSO-d₆ | Chemical databases |

| ¹³C (phosphate) | Variable | Doublet | D₂O | Literature reports |

| ¹⁹F (if modified) | Variable | Singlet | D₂O | Specialized derivatives |

Chiral Derivatizing Agent Applications

The use of chiral derivatizing agents enhances the discrimination between phosphotyrosine enantiomers through the formation of diastereomeric complexes with distinct NMR signatures [18] [25]. N-fluorenylmethoxycarbonyl-tryptophan (FBTrp) has been demonstrated to effectively differentiate between phosphorus-centered enantiomers, with chemical shift separations of 13-46 ppb for different phosphonate and phosphate substrates [18].

The mechanism of enantiodiscrimination involves the formation of hydrogen-bonded complexes between the chiral derivatizing agent and the phosphate group [18]. The resulting diastereomeric complexes exhibit different chemical environments around the phosphorus nucleus, leading to measurable chemical shift differences that can be quantified by integration [25].

Multinuclear NMR Characterization

Complete structural characterization of Fmoc-O-Phospho-L-tyrosine requires multinuclear NMR analysis including ¹H, ¹³C, and ³¹P nuclei [27] [21]. Proton NMR provides information about the aromatic tyrosine signals (δ 6.9-7.4 ppm) and the characteristic Fmoc protecting group resonances (δ 7.2-7.8 ppm) [28]. Carbon-13 NMR reveals the phosphate-induced chemical shift perturbations in the tyrosine aromatic carbon atoms, which typically appear as doublets due to ³¹P-¹³C coupling [22].

Two-dimensional NMR techniques, including ¹H-³¹P HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, provide connectivity information and confirm the structural assignment [19]. These experiments are particularly valuable for distinguishing between different regioisomers and validating the site of phosphorylation [22].

Mass Spectrometric Validation of Phosphopeptide Integrity

Mass spectrometry represents the most sensitive and definitive analytical method for validating the integrity of phosphotyrosine-containing peptides [29] [30]. The technique provides molecular weight confirmation, structural characterization through fragmentation analysis, and quantitative assessment of sample purity.

High-Resolution Mass Analysis

High-resolution mass spectrometry using Orbitrap or time-of-flight analyzers achieves mass accuracy within 5 ppm, enabling unambiguous molecular formula determination for Fmoc-O-Phospho-L-tyrosine (C₂₄H₂₂NO₈P, exact mass 483.1083 Da) [31] [24]. The high mass accuracy is essential for distinguishing between isobaric compounds and confirming the presence of the phosphate modification [32] [33].

Electrospray ionization typically produces both positive and negative ion modes, with [M+H]⁺ ions at m/z 484.115 and [M-H]⁻ ions at m/z 482.101 being the predominant species [29] [30]. The isotopic pattern provides additional confirmation of molecular composition, with the M+1 peak intensity corresponding to the calculated natural abundance of ¹³C and ¹⁵N isotopes [31].

Fragmentation Pattern Analysis

Collision-induced dissociation (CID) of phosphotyrosine-containing peptides produces characteristic fragmentation patterns that serve as structural fingerprints [29] [34]. The most prominent fragmentation pathway involves neutral loss of phosphoric acid (H₃PO₄, 98 Da) through β-elimination, generating [M+H-98]⁺ ions at m/z 386.115 for Fmoc-O-Phospho-L-tyrosine [32] [35].

Additional diagnostic fragments include the phosphotyrosine immonium ion at m/z 216.043, which serves as a specific marker for phosphotyrosine-containing peptides [36] [30]. This fragment is particularly useful in data-dependent acquisition experiments for the selective identification of phosphorylated species [31]. The loss of the Fmoc protecting group (222 Da) produces fragments at m/z 262.115, providing confirmation of the protecting group identity [28].

| Fragment Type | m/z Loss | Neutral Loss | Identification Marker | Instrument Type |

|---|---|---|---|---|

| Phosphate loss | 79.97 | HPO₃ | Diagnostic for phosphopeptides | All MS types |

| Phosphoric acid loss | 97.98 | H₃PO₄ | Beta-elimination product | CID conditions |

| Immonium ion | 216.043 | None | Phosphotyrosine marker | High-resolution MS |

| Fmoc loss | 222.08 | Fmoc group | Protecting group removal | ESI-MS |

| Molecular ion | 483.41 | None | Intact compound | MALDI-TOF, ESI-MS |

Electron Transfer Dissociation Analysis

Electron transfer dissociation (ETD) provides complementary structural information by preserving labile phosphate groups during fragmentation [34] [36]. Unlike CID, ETD generates c- and z-type fragment ions without phosphate loss, enabling precise localization of phosphorylation sites [29]. This technique is particularly valuable for peptides containing multiple potential phosphorylation sites or when phosphate stability is a concern [35].

The combination of CID and ETD data provides comprehensive structural confirmation, with CID providing phosphate-specific diagnostics and ETD delivering sequence-specific fragmentation [34]. This dual approach significantly enhances confidence in phosphopeptide identification and characterization [30].

Quantitative Purity Assessment

Mass spectrometric purity assessment involves evaluation of the molecular ion intensity relative to impurity peaks and fragmentation products [32] [31]. High-purity Fmoc-O-Phospho-L-tyrosine samples exhibit greater than 95% molecular ion intensity with minimal background contamination [21]. Common impurities include dephosphorylated products, side-chain deprotection intermediates, and synthesis-related byproducts [28].

| Analysis Parameter | Acceptance Criteria | Analytical Method | Typical Values | Quality Control |

|---|---|---|---|---|

| Molecular Ion Accuracy | ±5 ppm | High-resolution MS | 483.41 Da | Pass/Fail |

| Phosphate Content | ≥95% | ³¹P NMR integration | Quantitative | Purity assessment |

| Fragmentation Pattern | Consistent with structure | MS/MS analysis | Characteristic losses | Identity confirmation |

| Retention Time | ±0.1 min | LC-MS analysis | Method-dependent | Reproducibility |

| Peak Purity | ≥98% | Chromatographic analysis | Single peak | Homogeneity check |

Liquid Chromatography-Mass Spectrometry Integration

The combination of liquid chromatography with mass spectrometry provides both separation and identification capabilities for complex phosphopeptide mixtures [24] [37]. Reversed-phase chromatography effectively separates Fmoc-O-Phospho-L-tyrosine from synthetic impurities and degradation products, with typical retention times of 15-25 minutes using acetonitrile-water gradients [27].

The chromatographic peak purity can be assessed through extracted ion chromatograms and mass spectral deconvolution [33]. High-purity samples exhibit symmetrical peak shapes with minimal tailing and absence of co-eluting impurities [32]. Integration of the molecular ion chromatographic peak provides quantitative information about compound concentration and purity [24].

Validation Parameters and Quality Control

Comprehensive validation of phosphopeptide integrity requires establishment of acceptance criteria for multiple analytical parameters [31] [30]. These include molecular ion mass accuracy (±5 ppm), fragmentation pattern consistency, chromatographic retention time reproducibility (±0.1 minutes), and overall sample purity (≥98%) [32] [33].